1-(2-Fluorophenyl)-2-phenylethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14H,10,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKFWOPAHHSIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959407-26-2 | |
| Record name | 1-(2-fluorophenyl)-2-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 2 Fluorophenyl 2 Phenylethan 1 Amine
Established Synthetic Routes to 1-(2-Fluorophenyl)-2-phenylethan-1-amine
The synthesis of this compound can be achieved through several established chemical routes, primarily involving the formation of a key ketone intermediate followed by reductive amination.
A common and direct method involves a reaction between 2-fluorobenzaldehyde (B47322) and phenylacetonitrile (B145931) in the presence of a base. This reaction forms an α,β-unsaturated nitrile intermediate. Subsequent reduction of both the nitrile group and the carbon-carbon double bond, or reduction of the corresponding imine, yields the final amine product. A typical reducing agent for this transformation is sodium borohydride (B1222165).
Another general approach involves the Friedel-Crafts acylation or a related condensation reaction to first synthesize the ketone precursor, 1-(2-fluorophenyl)-2-phenylethan-1-one. This ketone can then be converted to the target amine through reductive amination. This two-step process involves reacting the ketone with an ammonia (B1221849) source (like aqueous ammonia) to form an imine intermediate, which is then reduced to the amine using a reducing agent such as sodium borohydride (NaBH₄). nih.govbeilstein-journals.org
Asymmetric Synthesis Approaches to Enantiopure this compound
Producing enantiomerically pure forms of this compound is crucial for pharmacological studies. Both chiral auxiliary-based methods and biocatalytic approaches have been established for the asymmetric synthesis of chiral amines.
Chiral Auxiliary-Based Synthesis: One effective strategy adapts the methodology used for synthesizing other chiral phenylethylamines. youtube.com This involves the condensation of the precursor ketone, 1-(2-fluorophenyl)-2-phenylethan-1-one, with a chiral auxiliary like (R)- or (S)-tert-butanesulfinamide. This reaction, often catalyzed by an agent like titanium tetraethoxide, forms a chiral sulfinylimine. This intermediate then undergoes diastereoselective reduction, where a hydride reagent attacks the C=N double bond from the less sterically hindered face. Subsequent acidic cleavage of the sulfinyl group yields the desired enantiopure amine. The choice of reducing agent (e.g., sodium borohydride vs. L-selectride) can influence the diastereoselectivity of the reduction. youtube.com
Biocatalytic Asymmetric Synthesis: Enzymatic cascades offer a highly selective and environmentally benign route to chiral amines. Transaminases (TAs), particularly ω-transaminases, are widely used for the asymmetric amination of ketones. mdpi.comresearchgate.net In this approach, 1-(2-fluorophenyl)-2-phenylethan-1-one serves as the substrate for a stereocomplementary pair of ω-transaminases (one for the (R)-enantiomer and one for the (S)-enantiomer).
To drive the reaction equilibrium towards the amine product, the reaction can be coupled with a second enzyme system. For instance, an alcohol dehydrogenase (ADH) can be introduced to shift the equilibrium by managing the ketone byproduct from the amino donor. mdpi.com This multi-enzyme, one-pot process can achieve high conversion rates and excellent enantiomeric excess (>99% ee). mdpi.comresearchgate.net
| Asymmetric Method | Key Reagents/Catalysts | General Principle | Outcome |
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄ | Condensation to form a chiral sulfinylimine followed by diastereoselective reduction and hydrolysis. youtube.com | Enantiopure (R)- or (S)-amine. |
| Biocatalytic Transamination | ω-Transaminase (e.g., ATA117), Amino Donor (e.g., Alanine), Cofactor (PLP) | Enantioselective transfer of an amino group from a donor to the ketone precursor. mdpi.com | High enantiomeric excess (>99% ee) of the target amine. |
| Chemoenzymatic Cascade | Transaminase and Imine Reductase (IRED) or chemical reductant (e.g., H₂, Pt/C) | Enantioselective transamination creates a chiral imine intermediate, which is then diastereoselectively reduced. researchgate.net | Trisubstituted piperidines prepared with high stereoisomeric purity, a strategy applicable to related scaffolds. |
Precursor Chemistry and Key Intermediates in the Synthesis of this compound
The synthesis of this compound relies on the availability and synthesis of specific precursors and the formation of key intermediates.
Primary Precursors: The most critical precursor is 1-(2-fluorophenyl)-2-phenylethan-1-one . pharmaffiliates.comanaxlab.com This ketone is the direct substrate for reductive amination and asymmetric enzymatic amination. Its synthesis can be accomplished via methods such as a Friedel-Crafts reaction between 2-fluorobenzoyl chloride and benzene (B151609) in the presence of a Lewis acid, or by reacting 2-fluorobenzaldehyde with a benzylmagnesium halide (Grignard reagent) followed by oxidation of the resulting secondary alcohol.
Alternative starting materials for a more convergent synthesis include 2-fluorobenzaldehyde and phenylacetonitrile .
Key Intermediates: During the synthesis, several key intermediates are formed depending on the chosen route:
Imine Intermediate: In reductive amination pathways, the ketone precursor reacts with an amine source to form an imine, C₆H₅CH₂C(=NH)C₆H₄F. This transient species is then reduced to the final primary amine.
Chiral Sulfinylimine: In asymmetric synthesis using a chiral auxiliary, the intermediate is a diastereomeric sulfinylimine. For example, using (R)-tert-butanesulfinamide would yield (R,E)-N-(1-(2-fluorophenyl)-2-phenylethylidene)-2-methylpropane-2-sulfinamide. The stereochemistry of this intermediate dictates the configuration of the final product. youtube.com
Enamine/Imine Intermediates (Enzymatic): In biocatalytic systems, the reaction proceeds through enzyme-bound imine or enamine intermediates which are then stereoselectively protonated or reduced. researchgate.net
| Precursor/Intermediate | Chemical Formula | Role in Synthesis | Source/Method of Formation |
| 1-(2-Fluorophenyl)-2-phenylethan-1-one | C₁₄H₁₁FO | Direct precursor for reductive amination. pharmaffiliates.comanaxlab.com | Friedel-Crafts acylation; Grignard reaction followed by oxidation. |
| 2-Fluorobenzaldehyde | C₇H₅FO | Starting material for condensation reactions. | Commercially available. |
| Phenylacetonitrile | C₈H₇N | Provides the benzyl (B1604629) and amine functionalities (via nitrile reduction). | Commercially available. |
| Imine Intermediate | C₁₄H₁₂FN | Intermediate in reductive amination. | Reaction of the ketone precursor with ammonia. |
| Chiral Sulfinylimine | C₁₈H₂₀FNOS | Key diastereomeric intermediate in asymmetric synthesis. youtube.com | Condensation of the ketone with a chiral sulfinamide. |
Derivatization Strategies and Functionalization of the this compound Scaffold
The this compound scaffold can be chemically modified at several positions, including the primary amine, the phenyl ring, and the 2-fluorophenyl ring, to develop analogs for various research applications.
Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
SAR studies involve synthesizing a library of related compounds to determine which chemical features are responsible for a molecule's biological activity. For the this compound scaffold, derivatization focuses on systematically altering its properties.
N-Substitution: The primary amine is a common site for modification. It can be alkylated or acylated to produce secondary or tertiary amines and amides, respectively. For instance, reacting the primary amine with various alkyl halides (R-X) or acyl chlorides (RCOCl) can introduce a wide range of substituents. These modifications can alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which are critical for receptor binding. nih.govnih.gov The synthesis of N-substituted ortho-c oxide-bridged phenylmorphans, for example, demonstrated how different N-substituents (like N-propyl or N-cinnamyl) drastically alter opioid receptor binding affinity. nih.gov
Aromatic Ring Substitution: Additional substituents can be introduced onto either the phenyl or the 2-fluorophenyl ring. This is typically achieved by starting the synthesis with appropriately substituted precursors (e.g., using a substituted phenylacetonitrile or a substituted 2-fluorobenzaldehyde). Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and introduce new points of interaction with biological targets. nih.gov
Advanced Chemical Modifications for Probing Molecular Interactions
To study how a molecule interacts with its biological target (e.g., a protein), advanced chemical modifications can be employed to create probes that form covalent bonds with the target.
One such strategy involves appending a "warhead"—a reactive chemical group—to the core scaffold. This can be achieved by functionalizing the primary amine. For example, the amine could be used as a handle to attach a linker connected to a reactive group like an N-acyl-N-alkyl sulfonamide (NASA) or a pentafluorophenyl group. nih.govwhiterose.ac.uk
Proximity-Induced Labeling: If the molecule binds to a target protein, the warhead can react with a nearby amino acid residue (like lysine (B10760008), cysteine, or tyrosine), forming a permanent covalent bond. nih.gov For example, a pentafluorophenyl group can react with a cysteine thiolate via an SₙAr mechanism when brought into close proximity. nih.gov Similarly, an N-acyl-N-alkyl sulfonamide can be designed to react with a proximal lysine residue. whiterose.ac.uk Analysis of the modified protein can then reveal the binding site and orientation of the inhibitor. This technique transforms a non-covalent inhibitor into a covalent one, allowing for detailed mechanistic studies.
Advanced Structural Characterization and Stereochemical Elucidation of 1 2 Fluorophenyl 2 Phenylethan 1 Amine
High-Resolution Spectroscopic Techniques for Definitive Structural Assignment of 1-(2-Fluorophenyl)-2-phenylethan-1-amine
The structural elucidation of this compound relies on the synergistic use of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. While comprehensive experimental spectra for this specific molecule are not widely published, the expected spectroscopic features can be inferred from its structure and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are critical for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-fluorophenyl and the phenyl rings, likely appearing in the range of δ 7.0-7.5 ppm. The fluorine atom will induce splitting in the signals of the adjacent protons on its ring. The benzylic proton (CH-N) and the methylene protons (CH₂) will present as multiplets, with their chemical shifts influenced by the neighboring amine and aromatic groups. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration rsc.org.
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon atoms of the aromatic rings will resonate in the downfield region (typically δ 110-140 ppm). The carbon bearing the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The aliphatic carbons (CH-N and CH₂) will appear at higher field strengths.
High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in determining the elemental composition of this compound with high accuracy. Predicted data for the protonated molecule ([M+H]⁺) suggests a monoisotopic mass of approximately 216.11830 Da uni.lu. Experimental HRMS would confirm this mass, thereby verifying the molecular formula C₁₄H₁₄FN. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure by showing characteristic losses of fragments such as the phenylmethyl or fluorophenyl group. A study on the related compound, 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, demonstrated the utility of HRMS in confirming the molecular formula and identifying isomers based on their fragmentation patterns nih.gov.
| Predicted HRMS Data for C₁₄H₁₄FN | |
| Adduct | m/z |
| [M+H]⁺ | 216.11830 |
| [M+Na]⁺ | 238.10024 |
| [M-H]⁻ | 214.10374 |
| [M+NH₄]⁺ | 233.14484 |
| [M+K]⁺ | 254.07418 |
| Data sourced from PubChemLite uni.lu |
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule.
N-H Stretching: The primary amine group (NH₂) is expected to show two characteristic stretching vibrations in the region of 3200-3500 cm⁻¹ for the symmetric and asymmetric stretches wpmucdn.com.
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹ rsc.org.
C=C Stretching: Aromatic ring C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
N-H Bending: The N-H bending vibration (scissoring) for a primary amine usually appears around 1600 cm⁻¹ wpmucdn.com.
X-ray Crystallography of this compound and its Co-crystals/Salts
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound or its salts has not been reported in publicly accessible databases.
A successful crystallographic analysis would provide a wealth of information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by spectroscopic methods.
Conformation: The exact solid-state conformation of the molecule, revealing the dihedral angles between the phenyl rings and along the ethylamine backbone.
Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry if a chiral resolution is performed and a single enantiomer is crystallized.
Intermolecular Interactions: A detailed map of the intermolecular forces, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings, which dictate the crystal packing.
Conformational Analysis and Stereochemical Integrity Studies of this compound
The flexibility of the ethylamine linker in this compound allows for multiple conformational isomers. Understanding the preferred conformations is crucial as they can influence the molecule's biological activity and physical properties.
Conformational Analysis: Computational modeling and spectroscopic techniques like NMR can be used to investigate the conformational landscape. For phenethylamine (B48288) derivatives, the key dihedral angles determine the spatial relationship between the two aromatic rings. The molecule can exist in various conformations, including gauche (folded) and anti (extended) forms nih.gov. The presence of the fluorine atom on one of the phenyl rings can influence the conformational preference through steric and electronic effects. Studies on fluorinated piperidines have shown that fluorine substitution can significantly impact conformational equilibria, often due to electrostatic and hyperconjugative interactions d-nb.infonih.govresearchgate.net. It is plausible that in this compound, intramolecular interactions, such as a potential hydrogen bond between the amine proton and the fluorine atom or π-π interactions between the rings, could stabilize certain conformations.
Stereochemical Integrity: this compound possesses a stereocenter at the carbon atom bearing the amine group, meaning it can exist as a pair of enantiomers ((R) and (S)). The stereochemical integrity, or the stability of these enantiomers against racemization, is an important consideration. For this compound, the chiral center is a sp³-hybridized carbon with four different substituents, which is generally configurationally stable under normal conditions. The study of the individual enantiomers would require chiral separation techniques, such as chiral chromatography, and their stereochemical purity could be assessed using chiral spectroscopic methods or by derivatization with a chiral auxiliary.
Computational and Theoretical Studies of 1 2 Fluorophenyl 2 Phenylethan 1 Amine
Quantum Chemical Calculations and Electronic Structure Analysis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of this compound. These methods provide a detailed understanding of the molecule's geometry, orbital energies, and the influence of the fluorine substituent on its electronic properties.
While specific DFT studies on this compound are not extensively available in public literature, the principles of such analyses can be described. A typical DFT study would involve geometry optimization to find the most stable three-dimensional conformation of the molecule. Subsequent calculations would determine key electronic descriptors.
Key Electronic Properties Investigated by DFT:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. For phenylethylamine derivatives, these orbitals are typically located on the aromatic rings. The introduction of a fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's interaction with biological targets.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the amine group would be an electron-rich region, while the hydrogen atoms of the amine and the aromatic rings would be electron-poor. The fluorine atom would create a localized region of negative potential.
An experimental and computational study on the monohydrated cluster of the closely related ortho-fluorinated 2-phenylethylamine revealed that the most stable conformer is a gauche form, where the water molecule is hydrogen-bonded to the amine group. nih.gov This highlights the importance of noncovalent interactions in determining the conformational preferences of such molecules. nih.gov
Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Study
| Property | Predicted Value/Observation | Significance |
| HOMO-LUMO Energy Gap | Moderately large | Indicates good kinetic stability. |
| Dipole Moment | Non-zero | Suggests the molecule is polar, influencing its solubility and interactions. |
| MEP Minima | Located on the nitrogen and fluorine atoms | Indicates sites for potential electrophilic attack or hydrogen bonding. |
| MEP Maxima | Located on the amine and aromatic hydrogens | Indicates sites for potential nucleophilic attack. |
Molecular Docking and Dynamics Simulations for Potential Target Interactions of this compound
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule like this compound might bind to a biological target, such as a receptor or enzyme, and to study the stability of this interaction over time.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For a phenylethylamine derivative, potential targets could include monoamine transporters or receptors in the central nervous system. A docking study would involve:
Obtaining the 3D structure of the target protein.
Generating a 3D model of this compound.
Using a docking algorithm to fit the ligand into the binding site of the protein.
Scoring the different poses to estimate the binding affinity.
Studies on similar phenylalkylamine derivatives have utilized homology modeling and molecular dynamics to investigate their binding to T-type calcium channels. nih.gov While not the exact compound, this research highlights the methodologies that would be applied. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to simulate the dynamic behavior of the ligand-receptor complex in a solvated environment, often including a lipid bilayer to mimic a cell membrane. nih.govnih.govmdpi.comrsc.orgarxiv.org This provides insights into:
The stability of the binding pose over time.
The key amino acid residues involved in the interaction.
The role of water molecules in mediating the binding.
Conformational changes in the protein upon ligand binding.
For instance, MD simulations of lipid bilayers are crucial for understanding how molecules partition into and behave within cell membranes, which is a critical aspect of drug action. nih.govnih.govmdpi.comrsc.orgarxiv.org
Table 2: Hypothetical Molecular Docking and MD Simulation Parameters for this compound with a Generic Monoamine Transporter
| Parameter | Description | Typical Software/Method |
| Target Protein | e.g., Serotonin (B10506) Transporter (SERT) | PDB database for crystal structure |
| Docking Software | AutoDock, Glide, GOLD | - |
| Scoring Function | Estimates binding free energy (kcal/mol) | Vina, ChemScore, etc. |
| MD Simulation Engine | GROMACS, AMBER, NAMD | - |
| Force Field | CHARMM, AMBER, OPLS | Defines the potential energy of the system |
| Simulation Time | Nanoseconds (ns) to microseconds (µs) | Provides a trajectory of molecular motion |
In Silico Prediction of Molecular Properties Relevant to Biological Systems (e.g., Tautomerism, Protonation States) for this compound
In silico tools are invaluable for predicting molecular properties that are crucial for a compound's behavior in a biological environment. These predictions can guide further experimental work and help in understanding a molecule's pharmacokinetic profile.
Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, tautomerism is not a major consideration as it lacks the necessary functional groups (like a ketone adjacent to a CH group or a heterocyclic ring with labile protons) that typically give rise to significant tautomeric forms. Studies on other molecules show that tautomerism can be influenced by the solvent environment. kuleuven.besemanticscholar.org
Protonation States: The amine group in this compound is basic and will exist in a protonated (cationic) form at physiological pH (around 7.4). The pKa of the amine group determines the ratio of the protonated to the neutral form. Computational methods can predict the pKa value, which is critical for understanding its interaction with acidic residues in a protein binding pocket and its solubility. The protonation state can significantly affect ligand-receptor interactions. nih.govnih.govresearchgate.net
ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various in silico models. These models are often based on quantitative structure-activity relationships (QSAR) derived from large datasets of known compounds. nih.govmdpi.comresearchgate.netfrontiersin.orgeurekaselect.com
Table 3: Predicted Physicochemical and ADMET Properties for this compound
| Property | Predicted Value | Implication for Biological Systems |
| Molecular Weight | 215.27 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. eurekaselect.com |
| logP (octanol-water partition coefficient) | 2.9 (predicted) uni.lu | Indicates moderate lipophilicity, which is favorable for crossing cell membranes. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| pKa (amine group) | ~9-10 (estimated) | Predominantly protonated at physiological pH. |
| Aqueous Solubility | Moderate | Influenced by both the polar amine group and the nonpolar aromatic rings. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Based on its lipophilicity and TPSA. |
| CYP450 Inhibition | Possible | Phenylethylamines can be substrates or inhibitors of cytochrome P450 enzymes. |
Note: The values in this table are based on general predictions for similar structures and publicly available data for the title compound from sources like PubChem. uni.lu Specific experimental values may vary.
Pharmacophore Modeling and Virtual Screening Applications for this compound
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.
Pharmacophore Model Development: A pharmacophore model for a class of compounds like fluorinated phenylethylamines could be developed based on a set of known active molecules. The key features would likely include:
A hydrophobic/aromatic feature (representing the phenyl rings).
A hydrogen bond donor/positive ionizable feature (representing the protonated amine group).
A hydrogen bond acceptor (representing the fluorine atom).
Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify novel compounds with a high probability of having the desired biological activity. While no specific pharmacophore models have been published for this compound, the introduction of a fluorine atom can significantly influence the electronic and steric properties, potentially leading to unique interactions that could be captured in a refined pharmacophore model. nih.gov The fluorine atom can impact psychoactivity, with effects ranging from loss to enhancement of biological effects in phenethylamine (B48288) derivatives. nih.gov
Table 4: Hypothetical Pharmacophore Features for a Class of Fluorinated Phenylethylamine Derivatives
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |
| Aromatic Ring | Phenyl and fluorophenyl rings | Hydrophobic interactions, π-π stacking with aromatic residues in the binding pocket. |
| Positive Ionizable | Protonated amine | Forms salt bridges with acidic residues (e.g., aspartate, glutamate). |
| Hydrogen Bond Donor | Amine group | Donates a hydrogen bond to an acceptor atom in the receptor. |
| Hydrogen Bond Acceptor | Fluorine atom | Can form weak hydrogen bonds or other electrostatic interactions. |
Molecular Mechanisms of Action and Target Interaction Studies in Vitro/ex Vivo Focus of 1 2 Fluorophenyl 2 Phenylethan 1 Amine
Receptor Binding Profiling and Affinity Determination for 1-(2-Fluorophenyl)-2-phenylethan-1-amine (In Vitro)
Direct receptor binding profile data for this compound is not extensively documented. However, studies on its structural parent, 1,2-diphenylethylamine (B1359920) (DPEA), provide significant insights into its likely primary molecular target. Research has identified the 1,2-diarylethylamine scaffold as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.org
In vitro binding assays using rat brain membranes have been conducted to determine the affinity of DPEA and its analogs for the NMDA receptor channel, specifically by measuring their ability to inhibit the binding of [³H]MK-801. nih.govresearchgate.net These studies revealed a notable stereospecificity, with the (S)-enantiomer of DPEA displaying significantly higher affinity for the NMDA receptor channel than its (R)-enantiomer. nih.govmeduniwien.ac.at The affinity of (S)-1,2-diphenylethylamine [(S)-5a] was found to be in the submicromolar range, indicating a potent interaction. researchgate.netmeduniwien.ac.at
The introduction of a fluorine atom at the ortho-position of one of the phenyl rings, as in this compound, would be expected to modulate this receptor affinity. The electronegativity and size of the fluorine atom can influence the compound's conformation, electronic distribution, and ability to form hydrogen bonds, thereby altering its binding kinetics at the receptor site. While specific affinity values (e.g., Kᵢ, IC₅₀) for this compound are not available in the reviewed literature, the data from its parent compound strongly suggest the NMDA receptor as a primary target for investigation.
Table 1: NMDA Receptor Binding Affinities of 1,2-Diphenylethylamine Analogs Data from inhibitor studies of [³H]MK-801 binding to rat brain membranes.
| Compound | Enantiomer | IC₅₀ (µM) | Stereoselectivity Factor |
| 1,2-Diphenylethylamine (DPEA) | (S) | 0.17 | 43 |
| (R) | 7.3 | ||
| 1-(1,2-Diphenylethyl)piperidine | (S) | 0.034 | 49 |
| (R) | 1.65 | ||
| 1,2-Dicyclohexylethylamine | (S) | 65.5 | 0.5 |
| (R) | 35.5 | ||
| 1-Phenyl-2-(pyridin-2-yl)ethylamine | (S) | 3.4 | 6 |
| (R) | 20.0 |
Source: Adapted from Berger, M. L., et al., Bioorganic & Medicinal Chemistry, 2009. nih.govmeduniwien.ac.at
Enzyme Inhibition Kinetics and Mechanistic Studies of this compound (In Vitro)
Specific in vitro enzyme inhibition kinetic studies for this compound are not detailed in the available research. However, the broader class of phenylethylamines is known to interact with key enzymes involved in neurotransmitter metabolism and transport. wikipedia.org
Phenylethylamine and its derivatives can be substrates for and/or inhibitors of monoamine oxidases (MAO-A and MAO-B), which are responsible for their rapid metabolism. wikipedia.org Furthermore, they interact with vesicular monoamine transporter 2 (VMAT2) and can inhibit the reuptake of monoamines like dopamine (B1211576) by targeting the dopamine transporter (DAT). wikipedia.orgnih.govnih.gov For instance, studies on β-phenethylamine have shown it inhibits dopamine uptake and induces dopamine release, processes mediated by DAT. nih.gov
Mechanistic studies would be required to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of these or other enzymes, such as phenylethanolamine N-methyltransferase (PNMT). nih.gov Such studies would involve measuring reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters like Kᵢ (inhibition constant) and the mechanism of action. Without direct experimental data, its enzyme inhibition profile remains speculative.
Cellular Uptake, Distribution, and Efflux Mechanisms of this compound (In Vitro Cell Models)
The cellular transport of this compound has not been specifically characterized. However, research on related phenylethylamine derivatives shows that their cellular entry is facilitated by various transporter proteins. mdpi.com Key among these are the high-affinity monoamine transporters (MATs)—including the norepinephrine (B1679862) transporter (NET), dopamine transporter (DAT), and serotonin (B10506) transporter (SERT)—and the lower-affinity organic cation transporters (OCT1, OCT2, and OCT3). mdpi.com
Studies using cell lines expressing these specific human transporters have demonstrated that the uptake of phenylethylamines is both transporter- and stereo-specific. For example, NET and DAT may preferentially transport one enantiomer of a compound, while SERT prefers the opposite. mdpi.com Similarly, OCTs exhibit distinct stereoselectivity profiles. mdpi.com Given its structure, this compound is likely a substrate for one or more of these transporter systems, which would govern its uptake into neuronal and other cells. The intracellular distribution would subsequently depend on factors like lysosomal trapping and binding to intracellular components. nih.gov
Efflux, the active removal of a substance from the cell, is another critical factor determining intracellular concentration. This process is mediated by efflux pumps, which are crucial in drug resistance. nih.gov While efflux mechanisms are a recognized aspect of cellular pharmacology, specific studies identifying the efflux transporters for this compound are currently unavailable.
Investigation of Downstream Signaling Pathways Modulated by this compound (Cell-based Assays)
Direct investigation into the downstream signaling pathways modulated by this compound is absent in the literature. However, based on its likely targets, several pathways can be hypothesized.
If the compound acts as an NMDA receptor antagonist, as suggested by data from its parent DPEA, it would primarily modulate signaling pathways related to calcium (Ca²⁺) influx. meduniwien.ac.at By blocking the NMDA receptor channel, it would prevent glutamate-induced Ca²⁺ entry, thereby affecting a multitude of downstream cascades, including the activation of calcium/calmodulin-dependent protein kinase (CaMK), protein kinase C (PKC), and gene expression changes via transcription factors like cAMP response element-binding protein (CREB).
Furthermore, if the compound interacts with monoamine transporters like DAT, it could indirectly affect dopamine-related signaling. biomolther.org For example, inhibition of dopamine reuptake elevates synaptic dopamine levels, leading to enhanced activation of dopamine receptors and their downstream pathways, such as those involving D2 receptor endocytosis. nih.govbiomolther.org Other related phenethylamines have been shown to modulate the Brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/CREB signaling pathway, which is crucial for neuronal survival and plasticity. mdpi.com
Structure-Activity Relationship (SAR) Elucidation for Molecular Target Engagement of this compound
Structure-activity relationship (SAR) studies on DPEA and its analogs concerning NMDA receptor affinity have yielded clear insights into the structural requirements for molecular target engagement. nih.govmeduniwien.ac.at
Stereochemistry is Crucial : The (S)-configuration at the carbon bearing the amine group is strongly preferred for high-affinity binding to the NMDA receptor channel. The (S)-enantiomer of DPEA is over 40 times more potent than the (R)-enantiomer. meduniwien.ac.at
Nitrogen Substitution : Incorporating the amine nitrogen into a piperidine (B6355638) ring, as seen in (S)-1-(1,2-diphenylethyl)piperidine, increases potency approximately five-fold compared to (S)-DPEA. meduniwien.ac.at
Aromatic Rings are Essential : Replacement of the phenyl rings with cyclohexyl groups, creating 1,2-dicyclohexylethylamine, leads to a dramatic loss of potency and stereoselectivity, highlighting the importance of the aromatic π-systems for receptor interaction. meduniwien.ac.at
Heterocyclic Substitution : Exchanging one phenyl ring for a pyridinyl ring also significantly reduces potency. researchgate.net
Effect of Fluorine Substitution : While direct SAR data for halogenated DPEA is scarce, studies on other compound classes show that fluorine substitution on an aromatic ring can significantly impact biological activity by altering lipophilicity, metabolic stability, and electronic interactions with the target protein. acs.orgacs.org The ortho-fluoro substitution in this compound likely modifies the conformation of the phenyl ring relative to the rest of the molecule, which would fine-tune its fit within the NMDA receptor's binding site or alter its affinity for other targets like monoamine transporters.
Table 2: Summary of Structure-Activity Relationships for NMDA Receptor Blockade by DPEA Analogs
| Structural Modification | Effect on Potency | Example Compound |
| Inversion of stereocenter from (S) to (R) | Drastic reduction (>40-fold) | (R)-1,2-Diphenylethylamine |
| N-alkylation (cyclization into piperidine) | Significant increase (~5-fold) | (S)-1-(1,2-Diphenylethyl)piperidine |
| Replacement of aromatic rings with aliphatic rings | Drastic reduction (>300-fold) and loss of selectivity | 1,2-Dicyclohexylethylamine |
| Replacement of a phenyl ring with a pyridinyl ring | Significant reduction (~20-fold) | 1-Phenyl-2-(pyridin-2-yl)ethylamine |
| Introduction of a 2-fluoro substituent on a phenyl ring | Effect unconfirmed, but expected to modulate activity | This compound |
Source: Synthesized from Berger, M. L., et al., 2009. meduniwien.ac.at
Biotransformation and Metabolic Fate of 1 2 Fluorophenyl 2 Phenylethan 1 Amine in Vitro Focus
In Vitro Metabolic Stability Assessments of 1-(2-Fluorophenyl)-2-phenylethan-1-amine (e.g., Microsomal Stability)
No published studies were identified that specifically assess the in vitro metabolic stability of this compound.
Metabolic stability is a critical parameter evaluated early in drug discovery to predict the persistence of a compound in the body. The most common in vitro method for this assessment is the microsomal stability assay. This assay involves incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) enzymes.
The general procedure for a microsomal stability assay involves:
Incubating this compound at a known concentration with liver microsomes from a relevant species (e.g., human, rat, mouse).
The reaction is initiated by the addition of a cofactor, typically NADPH.
Aliquots are taken at various time points and the reaction is stopped.
The concentration of the parent compound remaining at each time point is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A short half-life would suggest that this compound is rapidly metabolized, while a long half-life would indicate greater stability.
Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | Data Not Available |
| % Parent Compound Remaining | Data Not Available |
| In Vitro Half-life (t½, min) | Data Not Available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available |
This table is for illustrative purposes only, as no experimental data for this compound has been found.
Identification and Structural Elucidation of Major Metabolites of this compound (In Vitro)
There are no available studies that identify or structurally elucidate the metabolites of this compound formed during in vitro incubations.
The process of metabolite identification typically follows the observation of metabolic instability. After incubating the parent compound with liver microsomes or other metabolically active systems, the samples are analyzed by high-resolution mass spectrometry to detect potential metabolites. The structural elucidation of these metabolites involves comparing their mass spectra and chromatographic retention times with those of synthesized reference standards or through detailed interpretation of fragmentation patterns.
Common metabolic reactions for a compound with the structure of this compound could include:
Oxidation: Hydroxylation of the aromatic rings (both the fluorophenyl and phenyl rings) or at the benzylic carbon.
N-dealkylation: If the amine were secondary or tertiary. For this primary amine, N-oxidation is a possibility.
Deamination: Oxidation of the carbon-nitrogen bond, leading to the formation of a ketone.
Table 2: Potential In Vitro Metabolites of this compound
| Putative Metabolite | Metabolic Reaction | Status |
| Hydroxylated derivatives | Aromatic or aliphatic hydroxylation | Not Identified |
| Ketone derivative | Oxidative deamination | Not Identified |
This table presents theoretically possible metabolites based on the compound's structure. No actual metabolites have been reported.
Enzymatic Pathways and Isoforms Involved in the Biotransformation of this compound (In Vitro)
Specific information regarding the enzymatic pathways and particular cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound is not available in the literature.
To determine which CYP isoforms are involved in a compound's metabolism, several in vitro approaches are commonly used:
Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of commercially available, single human CYP isoforms expressed in a cellular system (e.g., baculovirus-infected insect cells). The isoforms that show the highest rate of metabolism are identified as the primary contributors.
Chemical Inhibition Studies: The compound is incubated with pooled human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that enzyme.
Given the structure of this compound, it could potentially be a substrate for several CYP isoforms known to metabolize xenobiotics, such as CYP3A4, CYP2D6, and CYP2C9. However, without experimental data, this remains speculative.
Computational Prediction of Metabolic Soft Spots in this compound
No computational studies predicting the metabolic soft spots of this compound have been published.
Computational (in silico) models are frequently used to predict the likely sites of metabolism on a molecule, often referred to as "soft spots." These tools use various approaches, including:
Ligand-based methods: These rely on the structure of the molecule and knowledge of common metabolic reactions.
Structure-based methods: These involve docking the molecule into the active site of CYP enzyme models to predict the most likely sites of interaction and subsequent oxidation.
For this compound, computational models would likely highlight the following as potential sites of metabolism:
The unsubstituted phenyl ring is often susceptible to aromatic hydroxylation.
The benzylic carbon atom (the carbon atom to which both the amine and the phenyl group are attached) is another common site for oxidative attack.
The carbon atom bearing the fluorine atom might be less susceptible to metabolism due to the strength of the carbon-fluorine bond.
These predictions are theoretical and require experimental validation through in vitro metabolite identification studies.
Advanced Analytical Methodologies for Research and Purity Assessment of 1 2 Fluorophenyl 2 Phenylethan 1 Amine
Chromatographic Techniques for Purity and Enantiomeric Excess Determination of 1-(2-Fluorophenyl)-2-phenylethan-1-amine (e.g., Chiral HPLC, UPLC)
Chromatographic methods are indispensable for assessing the purity and, critically, the enantiomeric excess of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are at the forefront of these analytical endeavors. nih.gov
For the separation of enantiomers, chiral HPLC is the method of choice. nih.govheraldopenaccess.us This is typically achieved through the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are frequently employed for the resolution of racemic amines. nih.govjiangnan.edu.cnmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times. heraldopenaccess.us The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol), can be fine-tuned to optimize the separation. researchgate.net The addition of acidic or basic additives to the mobile phase can also improve peak shape and resolution for amine compounds. researchgate.net
UPLC systems, with their smaller particle size columns (typically sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. core.ac.uknih.gov A UPLC method coupled with a suitable detector can be used for the rapid assessment of chemical purity by separating the main compound from any synthesis-related impurities or degradation products. nih.gov
The determination of enantiomeric excess (ee) is a key application of chiral HPLC. heraldopenaccess.ussigmaaldrich.com By integrating the peak areas of the two enantiomers in the chromatogram, the percentage of each enantiomer in the mixture can be accurately calculated. This is vital in stereoselective synthesis and for understanding the biological activity of the individual enantiomers. heraldopenaccess.us In some cases, derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column. nih.govmdpi.com
Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Separation This table presents a hypothetical but representative set of conditions based on typical methods for separating chiral amines.
| Parameter | Value | Reference |
|---|---|---|
| Instrumentation | Chiral High-Performance Liquid Chromatography (HPLC) System | nih.govmdpi.com |
| Column | Chiralpak® IC (or similar polysaccharide-based CSP) | nih.gov |
| Dimensions | 250 mm x 4.6 mm, 5 µm | sigmaaldrich.com |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Column Temperature | 25 °C | nih.gov |
| Detection | UV at 220 nm | heraldopenaccess.us |
| Injection Volume | 10 µL | mdpi.com |
Mass Spectrometry Approaches for Structural Confirmation and Metabolite Identification of this compound (e.g., HRMS, GC-MS, LC-MS/MS)
Mass spectrometry (MS) is a powerful tool for the structural elucidation and confirmation of this compound. When coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC), it provides both retention time and mass-to-charge ratio (m/z) information, which together offer high specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile and thermally stable compounds. sci-hub.se For amines, derivatization may sometimes be employed to improve chromatographic behavior. nist.gov Under Electron Ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum that serves as a fingerprint for identification. sci-hub.senih.gov Chemical Ionization (CI) is a softer ionization technique that typically results in a prominent protonated molecule [M+H]+, aiding in the confirmation of the molecular weight. sci-hub.se Common fragmentation patterns for related diarylethylamines include cleavage of the C-C bond between the two phenyl rings and loss of the amine group. sci-hub.se
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of less volatile compounds and for complex mixtures, such as those encountered in metabolism studies. rug.nlgassnova.no High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its metabolites. core.ac.ukdiva-portal.org In a typical LC-MS/MS experiment for metabolite identification, an initial full scan identifies potential metabolites based on their predicted mass. Subsequently, product ion scans are performed to fragment these potential metabolites, and the resulting fragmentation patterns are used to elucidate their structures. nih.gov
For this compound, in vitro metabolism studies using liver microsomes or hepatocytes would likely reveal several metabolic pathways. nih.govsafetylit.org Common metabolic transformations for such compounds include hydroxylation of the aromatic rings, N-dealkylation (if applicable), and subsequent glucuronidation or sulfation of the hydroxylated metabolites. nih.gov The identification of these metabolites is crucial for understanding the compound's metabolic fate.
Table 2: Predicted Mass Spectrometry Data for this compound This table is based on predicted values and common fragmentation patterns for similar structures.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₄FN | |
| Monoisotopic Mass | 215.1110 g/mol | |
| Ionization Mode | Electrospray Ionization (ESI) Positive | core.ac.uk |
| Parent Ion (HRMS) | [M+H]⁺ = 216.1183 | |
| Potential MS/MS Fragments | Loss of NH₃ (-17.0265 Da) | |
| Phenyl ring fragments (e.g., m/z 77, 91) | sci-hub.se | |
| Fluorophenyl ring fragments (e.g., m/z 95, 109) | sci-hub.se |
Quantitative Analytical Methods for In Vitro Studies of this compound
For in vitro studies, such as determining the compound's permeability, metabolic stability, or its effect on cellular systems, robust quantitative analytical methods are required. nih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. rug.nlgassnova.nojfda-online.com
A typical quantitative LC-MS/MS method involves the development of a specific protocol for sample preparation, chromatographic separation, and mass spectrometric detection. mdpi.com Sample preparation often includes protein precipitation or liquid-liquid extraction to remove interfering components from the in vitro matrix (e.g., cell lysate, microsomal suspension). eurl-pesticides.eu An internal standard, a structurally similar compound, is usually added at the beginning of the sample preparation process to correct for variability in extraction and instrument response.
The LC-MS/MS is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ of the analyte) is selected and fragmented, and one or more specific product ions are monitored. mdpi.com This highly selective detection method provides excellent sensitivity and minimizes interference from the matrix.
Method validation is a critical component of developing a quantitative assay and is performed according to international guidelines. mdpi.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com A validated method ensures that the obtained concentration data is reliable and accurate for the intended in vitro application.
Table 3: Typical Validation Parameters for a Quantitative LC-MS/MS Method This table outlines the key parameters that would be assessed during the validation of a quantitative method for in vitro studies.
| Validation Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | mdpi.com |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) | mdpi.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | mdpi.com |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 | mdpi.com |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte | nih.gov |
Emerging Research Frontiers and Future Prospects for 1 2 Fluorophenyl 2 Phenylethan 1 Amine
Exploration of Novel Molecular Targets and Biological Interactions for 1-(2-Fluorophenyl)-2-phenylethan-1-amine
The quest to identify novel molecular targets for this compound is a primary focus of ongoing research. While the broader class of phenylethylamines is known to interact with a range of biogenic amine receptors and transporters, the specific effects of the ortho-fluorine substitution are not yet fully elucidated. Preliminary investigations into related fluorinated compounds suggest that the presence of a fluorine atom can significantly alter binding affinity and selectivity for various receptors.
For instance, studies on analogs have shown that fluorination can modulate interactions with neurotransmitter systems. Research into 1-(4-Fluorophenyl)-2-phenylethan-1-amine indicates interactions with neurotransmitter receptors, where the fluorine atom is thought to enhance binding affinity and selectivity, potentially offering therapeutic benefits in neurological disorders. smolecule.com Furthermore, the broader family of 1,2-diphenylethylamine (B1359920) derivatives has been investigated for their affinity to NMDA receptors, highlighting a potential area of exploration for this compound. nih.govresearchgate.net
Future research will likely involve comprehensive screening against a wide panel of receptors, ion channels, and enzymes to uncover novel and specific molecular targets. Understanding these interactions is paramount for defining the compound's pharmacological profile and identifying potential therapeutic applications.
Development of Advanced In Silico Models for Predictive Research on this compound
Computational approaches are becoming increasingly integral to modern drug discovery, offering a predictive lens through which to examine molecular interactions and properties. For this compound, the development of advanced in silico models is a key strategy to accelerate research and guide experimental work. These models can provide valuable insights into the compound's conformational preferences, electronic properties, and potential binding modes with biological targets.
A computational study on the closely related ortho-fluorinated 2-phenylethylamine has provided a foundational understanding of the structural impact of fluorine substitution. This research utilized density functional theory (DFT) to analyze the conformational landscape and noncovalent interactions of the molecule. The findings revealed that the ortho-fluorine substitution leads to distinct conformational preferences, stabilized by intramolecular hydrogen bonds. nih.gov Such computational investigations are crucial for understanding how the molecule might present itself to a biological target.
Future in silico work will likely focus on developing more sophisticated models, such as those incorporating quantum mechanics/molecular mechanics (QM/MM) and advanced molecular dynamics simulations. These models can be used to predict binding affinities for specific targets, explore metabolic pathways, and assess potential off-target effects, thereby guiding the rational design of more potent and selective analogs.
| Computational Modeling Technique | Application in this compound Research | Potential Insights |
| Density Functional Theory (DFT) | Elucidation of conformational preferences and electronic structure. | Understanding of stable conformations and the influence of the fluorine atom on molecular properties. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities to potential biological targets. | Identification of key interactions with receptor binding sites and prioritization of targets for experimental validation. |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of the compound in biological environments. | Insights into the stability of ligand-receptor complexes and the conformational changes upon binding. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy investigation of reaction mechanisms and electronic effects in a biological context. | Detailed understanding of enzymatic metabolism and receptor activation mechanisms. |
Integration of High-Throughput Screening and Omics Technologies in Studies of this compound
To fully map the biological activity of this compound, a broad and unbiased approach is necessary. The integration of high-throughput screening (HTS) and various "omics" technologies offers a powerful platform for achieving this. HTS allows for the rapid screening of the compound against large libraries of biological targets, which can uncover unexpected activities and provide a more comprehensive understanding of its pharmacological profile. nih.govnih.govthermofisher.com
While specific HTS campaigns for this compound are not yet widely reported, the methodology is well-established for related compound classes. Focused screening libraries are often employed to investigate interactions with specific target families, such as G-protein-coupled receptors (GPCRs), kinases, and ion channels. thermofisher.com
In parallel, omics technologies can provide a systems-level view of the cellular response to the compound. For instance, proteomics can be used to identify changes in protein expression levels following treatment, offering clues about the pathways and networks affected. Studies on structurally related compounds like amphetamine have utilized proteomics to identify alterations in serum protein profiles, revealing impacts on neurological and inflammatory pathways. nih.govresearchgate.net Transcriptomics and metabolomics can similarly provide comprehensive data on changes in gene expression and metabolic profiles, respectively.
The integration of these high-throughput methods will be instrumental in identifying novel biomarkers of activity and elucidating the mechanism of action of this compound, paving the way for its potential clinical applications.
Rational Design of Next-Generation Analogs of this compound with Enhanced Specificity
A key objective in medicinal chemistry is the rational design of new chemical entities with improved therapeutic properties. For this compound, this involves the synthesis and evaluation of next-generation analogs with enhanced specificity for their biological targets. The principles of rational drug design leverage an understanding of the structure-activity relationship (SAR) to make targeted modifications to the lead compound. nih.gov
SAR studies on related fluorinated phenylethylamines and other classes of compounds provide a valuable framework for this endeavor. For example, research on substituted 3-phenylpropyl analogs has demonstrated that the position and nature of substituents can dramatically influence binding affinity and selectivity for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov Specifically, 2-fluoro-substituted analogs have shown substantial enantioselectivity in their binding to these transporters. nih.gov
The design of next-generation analogs of this compound will likely explore modifications at several key positions, including:
The Phenyl Rings: Introduction of additional substituents on either the 2-fluorophenyl or the unsubstituted phenyl ring to probe for additional binding interactions and modulate lipophilicity.
The Ethylamine Backbone: Alterations to the length and rigidity of the ethylamine chain to optimize the spatial orientation of the phenyl rings.
The Amine Group: Modification of the primary amine to a secondary or tertiary amine, or its incorporation into a heterocyclic system, to alter basicity and potential hydrogen bonding interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)-2-phenylethan-1-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-fluorophenylacetophenone with ammonia, using catalysts like sodium cyanoborohydride. Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol or ethanol), and pH (maintained at 6–7) to favor imine intermediate formation . Monitoring via thin-layer chromatography (TLC) or LC-MS ensures reaction progression. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the amine group (δ 1.5–2.5 ppm for NH) and fluorophenyl aromatic protons (δ 6.8–7.4 ppm with coupling constants for ortho-F substitution) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHFN, expected [M+H]: 219.1038) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for enantiomeric purity studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How does the position of fluorine substitution (2- vs. 3-/4-fluorophenyl) influence the compound’s pharmacological activity?
- Methodological Answer : Comparative SAR studies using radioligand binding assays (e.g., dopamine receptor subtypes) reveal that 2-fluorophenyl derivatives exhibit higher affinity due to reduced steric hindrance and enhanced π-π stacking. Computational docking (AutoDock Vina) shows the 2-F group aligns with hydrophobic receptor pockets, unlike 3-F analogs .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated phenethylamine derivatives?
- Methodological Answer : Discrepancies often arise from enantiomeric impurities or assay conditions. Strategies include:
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to isolate pharmacologically active forms .
- Standardized Assays : Replicate studies under controlled pH (7.4), temperature (37°C), and serum-free conditions to minimize variability .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor to assess cytochrome P450 metabolism. Key parameters:
- LogP : ~2.1 (indicates moderate lipophilicity, favoring blood-brain barrier penetration).
- Metabolic Hotspots : Fluorine at the 2-position reduces oxidative deamination susceptibility compared to non-fluorinated analogs .
Q. What experimental designs are optimal for studying enantiomer-specific effects in vivo?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
